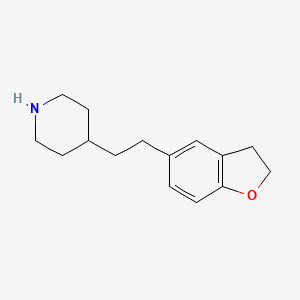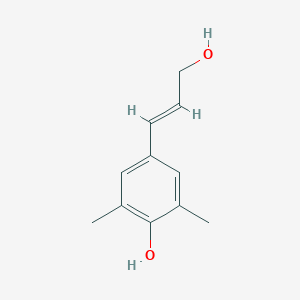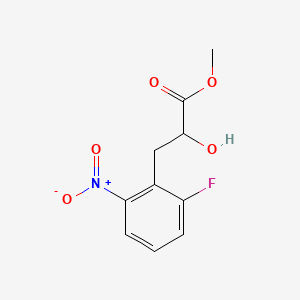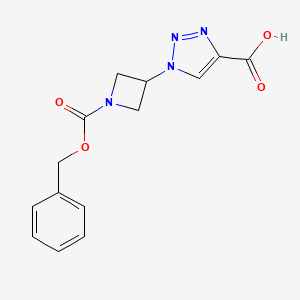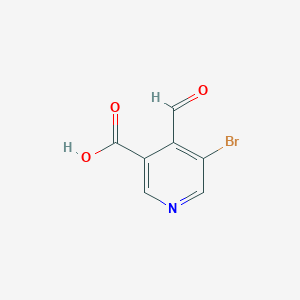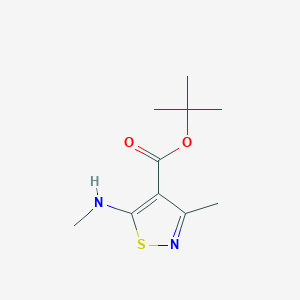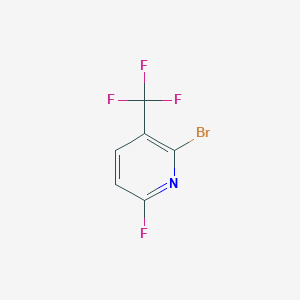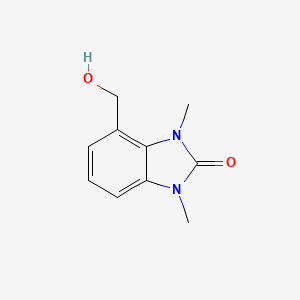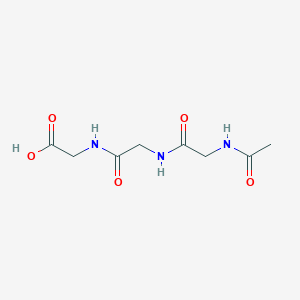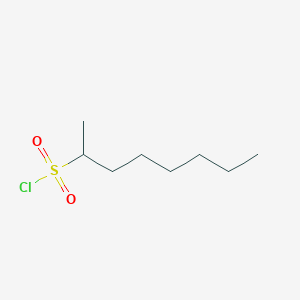
1-(1,3-Dimethyl-1H-pyrazol-4-YL)cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Dimethyl-1H-pyrazol-4-YL)cyclopropan-1-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a cyclopropane ring attached to the pyrazole moiety, which imparts unique chemical and physical properties.
準備方法
The synthesis of 1-(1,3-Dimethyl-1H-pyrazol-4-YL)cyclopropan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Cyclopropane Ring: The cyclopropane ring can be introduced via a cyclopropanation reaction, which involves the reaction of an alkene with a carbene precursor such as diazomethane or a Simmons-Smith reagent.
Amine Functionalization:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1-(1,3-Dimethyl-1H-pyrazol-4-YL)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace the amine group.
Addition: Addition reactions with electrophiles can lead to the formation of various addition products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(1,3-Dimethyl-1H-pyrazol-4-YL)cyclopropan-1-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and receptor binding, as well as in the development of bioactive molecules.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 1-(1,3-Dimethyl-1H-pyrazol-4-YL)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
類似化合物との比較
1-(1,3-Dimethyl-1H-pyrazol-4-YL)cyclopropan-1-amine can be compared with other similar compounds, such as:
1-(1,3-Dimethyl-1H-pyrazol-4-YL)ethanone: This compound has a similar pyrazole ring but differs in the presence of an ethanone group instead of a cyclopropane ring.
1-(1,3-Dimethyl-1H-pyrazol-4-YL)boronic acid: This compound contains a boronic acid group, which imparts different chemical reactivity and applications.
1-(1,3-Dimethyl-1H-pyrazol-4-YL)ethanol: This compound has an ethanol group, which affects its solubility and reactivity.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct steric and electronic properties, making it valuable in various chemical and biological applications.
特性
分子式 |
C8H13N3 |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
1-(1,3-dimethylpyrazol-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H13N3/c1-6-7(5-11(2)10-6)8(9)3-4-8/h5H,3-4,9H2,1-2H3 |
InChIキー |
FMLBUOJMLVDFGT-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1C2(CC2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



